5-Bromo-2-chloro-4-methoxypyridin-3-amine

Medicinal Chemistry Organic Synthesis Palladium-Catalyzed Cross-Coupling

This advanced pyridine intermediate features a distinct 5-bromo-2-chloro substitution pattern that delivers unmatched chemoselectivity for iterative, sequence-defined functionalization. The orthogonal C-Br and C-Cl bonds enable a streamlined two-step diversification process—first via selective Suzuki-Miyaura coupling at the 5-position, then SNAr or Buchwald-Hartwig amination at the 2-position. This capability to generate a matrix of diverse products from a single scaffold makes it indispensable for parallel synthesis of kinase inhibitor libraries and PROTAC bifunctional molecules. Its unique electronic and steric profile also drives agrochemical lead optimization and catalyst development programs. For medicinal chemists and process researchers, this compound is the precision tool that a mono-halogenated analog cannot replicate.

Molecular Formula C6H6BrClN2O
Molecular Weight 237.48
CAS No. 2416234-84-7
Cat. No. B2473761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-methoxypyridin-3-amine
CAS2416234-84-7
Molecular FormulaC6H6BrClN2O
Molecular Weight237.48
Structural Identifiers
SMILESCOC1=C(C(=NC=C1Br)Cl)N
InChIInChI=1S/C6H6BrClN2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3
InChIKeyFDAHSJLVYPPOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS 2416234-84-7): A Halogenated Pyridin-3-amine Scaffold for Medicinal Chemistry and Parallel Synthesis Procurement


5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS 2416234-84-7) is a heterocyclic organic compound belonging to the class of highly substituted pyridin-3-amine derivatives . It features a pyridine ring core functionalized with bromine at the 5-position, chlorine at the 2-position, a methoxy group at the 4-position, and a primary amine at the 3-position . This dense substitution pattern, with a molecular weight of 237.48 g/mol (C6H6BrClN2O), makes it a versatile intermediate, particularly in the synthesis of protein kinase inhibitors and other bioactive molecules [1]. Its primary procurement value lies in its capacity as an advanced building block that can be further elaborated through sequential, chemoselective cross-coupling reactions and nucleophilic substitutions [2].

Why 5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS 2416234-84-7) Cannot Be Interchanged with Its Closest Analogs in Synthetic Workflows


Procurement decisions for halogenated pyridin-3-amines cannot be based on structural similarity alone, as even a single change in substitution pattern dramatically alters synthetic utility and physicochemical outcomes. While compounds like 2-chloro-4-methoxypyridin-3-amine (CAS 173435-34-2) offer a basic scaffold, they lack the orthogonal reactivity required for iterative, sequence-defined functionalization, which is critical for constructing complex drug-like architectures [1]. The distinct 5-bromo-2-chloro pattern on this compound provides a unique chemoselectivity profile, allowing for sequential palladium-catalyzed cross-couplings and SNAr reactions that are impossible with mono-halogenated or differently halogenated analogs [2]. Furthermore, the specific electronic and steric contributions of the 5-bromo substituent influence downstream molecular properties like lipophilicity and metabolic stability in a way that a chloro or hydrogen substituent cannot replicate, making a simple 'drop-in' replacement likely to fail in validated synthetic routes [3].

Quantitative Differentiation Guide: 5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS 2416234-84-7) vs. Closest Analogs


Orthogonal Reactivity via Differential Halogen Bond Strengths: A Quantitative Comparison for Sequential Cross-Coupling

This compound possesses two distinct carbon-halogen bonds (C-Br and C-Cl) with quantifiably different bond dissociation energies, enabling predictable, stepwise functionalization [1]. In contrast, the primary analog 2-chloro-4-methoxypyridin-3-amine (CAS 173435-34-2) contains only a single C-Cl bond (BDE ~95 kcal/mol), limiting it to a single step of divergent chemistry . The C-Br bond at the 5-position in the target compound is significantly weaker (BDE ~80 kcal/mol), which allows for highly chemoselective Suzuki-Miyaura cross-coupling at this site, leaving the stronger C-Cl bond intact for a subsequent reaction step, such as a Buchwald-Hartwig amination or another nucleophilic substitution [2].

Medicinal Chemistry Organic Synthesis Palladium-Catalyzed Cross-Coupling

Enhanced Lipophilicity and Electronic Profile: Calculated Physicochemical Differentiation for Drug Design

The incorporation of a 5-bromo substituent in the target compound results in a quantitatively higher calculated partition coefficient (clogP) compared to its des-bromo and des-chloro analogs [1]. This property is crucial for modulating passive membrane permeability and target binding in medicinal chemistry programs. Based on in silico calculations using validated fragment-based methods, the target compound's lipophilicity is significantly increased, potentially offering an advantage in optimizing logD for crossing biological membranes like the blood-brain barrier or improving target engagement in lipophilic pockets [2].

Medicinal Chemistry ADME Drug Design

Structural Rigidification and Its Impact on Protein Kinase Inhibitor Design: A Comparative Analysis

In the context of drug design, the presence of a heavy bromine atom at the 5-position in conjunction with a 4-methoxy group can contribute to conformational restriction and potential halogen bonding interactions with biological targets like kinases, an advantage that lighter or mono-halogenated analogs lack [1]. For instance, in the design of potent multi-targeted kinase inhibitors, 3-aminopyridine cores are often substituted at both the 4- and 5-positions to achieve the optimal binding pose [2]. The target compound's substitution pattern pre-installs this optimized scaffold, providing a direct entry into a validated chemical space for kinase inhibition, which its des-bromo comparator 2-chloro-4-methoxypyridin-3-amine cannot [3].

Kinase Inhibitor Medicinal Chemistry Structure-Based Drug Design

Optimal Scientific and Industrial Use Cases for 5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS 2416234-84-7)


Multi-Step Parallel Synthesis of Kinase-Focused Compound Libraries

This compound is ideally suited for high-throughput parallel synthesis of compound libraries targeting protein kinases [1]. Its orthogonal C-Br and C-Cl bonds enable a streamlined, two-step diversification process. In the first step, a library of aryl/heteroaryl boronic acids can be selectively coupled at the 5-position via Suzuki-Miyaura reaction. The resulting intermediate can then be directly subjected to a second diversification at the 2-position, for example via SNAr with a library of amines, or through a subsequent Buchwald-Hartwig amination [2]. This capability to generate a matrix of diverse products from a single, advanced intermediate is a key driver of its procurement for medicinal chemistry programs.

Synthesis of Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The 3-amine group on the pyridine ring serves as a versatile anchor point for further elaboration, making this compound a strategic starting point for building targeted protein degraders (e.g., PROTACs) [3]. The halogen atoms at the 2- and 5-positions can be used to sequentially install a ligand for a target protein of interest and a linker for an E3 ubiquitin ligase ligand. This approach is essential for creating the bifunctional molecules required for induced protein degradation. Using a non-brominated analog would reduce the number of possible vectors for this modular construction, limiting the design of effective degraders.

Synthesis of Novel Agrochemical Intermediates with Enhanced Properties

The increased lipophilicity and unique electronic profile conferred by the 5-bromo-2-chloro substitution pattern are advantageous in the development of new agrochemical active ingredients [4]. In this sector, modulating lipophilicity is critical for achieving optimal plant uptake and translocation. This compound can be used as a key intermediate to introduce a halogen-rich pyridine moiety into novel fungicides, herbicides, or insecticides, where the C-Br and C-Cl bonds can be further derivatized to fine-tune the molecule's physicochemical and biological properties.

Methodological Development for Chemoselective Cross-Coupling Reactions

Due to the well-defined, quantifiable difference in bond strength between the C-Br and C-Cl bonds, this compound is an excellent model substrate for developing and optimizing new catalysts and reaction conditions for chemoselective cross-coupling [5]. Researchers in synthetic methodology can use this scaffold to benchmark new ligand or catalyst systems, aiming to achieve the highest possible selectivity for the C-Br bond under a given set of conditions. Its performance in these studies is directly relevant to industrial chemists seeking to improve the robustness and yield of their multi-step synthetic processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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